Quantified Kinase Potency and Selectivity Profile vs. In-Class Analogs
Cdk8-IN-12 demonstrates potent CDK8 inhibition with a Ki of 14 nM . Its off-target kinase inhibition profile is explicitly characterized, showing measurable activity against GSK-3α (Ki = 13 nM), GSK-3β (Ki = 4 nM), and PCK-θ (Ki = 109 nM) . This contrasts with other CDK8 inhibitors like CDK8-IN-14 (compound 12 from the same study, IC50 = 39.2 nM) and CDK8/19-IN-1 (CDK8 IC50 = 0.46 nM, CDK19 IC50 = 0.99 nM), which possess different potency and target spectra [1][2]. Notably, while CDK8/19-IN-1 is a highly potent dual CDK8/19 inhibitor, Cdk8-IN-12's selectivity profile is defined by its off-target interactions with GSK-3 isoforms rather than CDK19, enabling distinct pathway interrogation [2].
| Evidence Dimension | Kinase Inhibition Potency (Ki/IC50) and Off-Target Profile |
|---|---|
| Target Compound Data | Cdk8-IN-12: CDK8 Ki = 14 nM; GSK-3α Ki = 13 nM; GSK-3β Ki = 4 nM; PCK-θ Ki = 109 nM |
| Comparator Or Baseline | CDK8-IN-14: CDK8 IC50 = 39.2 ± 6.3 nM [1]; CDK8/19-IN-1: CDK8 IC50 = 0.46 nM, CDK19 IC50 = 0.99 nM [2] |
| Quantified Difference | Cdk8-IN-12 exhibits a Ki value 2.8-fold lower than the IC50 of CDK8-IN-14 (14 nM vs 39.2 nM), and a distinct off-target profile compared to the CDK8/19 dual inhibition of CDK8/19-IN-1 [1][2]. |
| Conditions | Biochemical kinase activity assays; Ki determined via specific vendor protocol ; IC50 values from a standardized enzyme activity assay performed in triplicate [1]. |
Why This Matters
Understanding the precise selectivity profile, including defined off-target kinases, is critical for interpreting phenotypic outcomes and mitigating confounding biological effects in target validation studies.
- [1] Yang, Y., et al. (2024). Discovery of novel and potent CDK8 inhibitors for the treatment of acute myeloid leukaemia. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305852. (See Table 2 for IC50 values). View Source
- [2] Adooq Bioscience. CDK8/19-IN-1 Datasheet. Retrieved April 23, 2026. View Source
